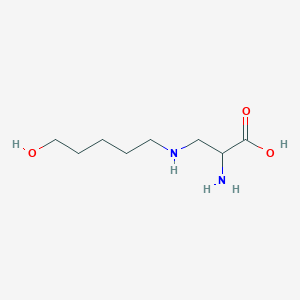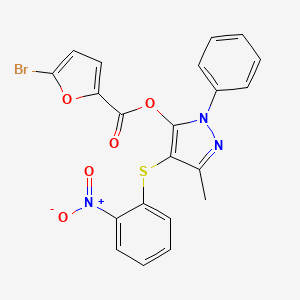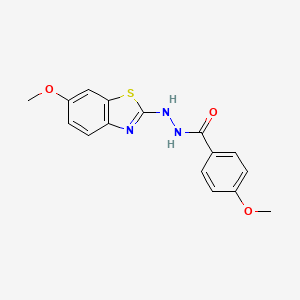
2-Amino-3-(5-hydroxypentylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(5-hydroxypentylamino)propanoic acid” is a compound with the CAS Number: 1697792-75-8 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 2-amino-3-((5-hydroxypentyl)amino)propanoic acid .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(5-hydroxypentylamino)propanoic acid” is 1S/C8H18N2O3/c9-7(8(12)13)6-10-4-2-1-3-5-11/h7,10-11H,1-6,9H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “2-Amino-3-(5-hydroxypentylamino)propanoic acid” has a molecular weight of 190.24 . More specific physical and chemical properties such as melting point, solubility, and optical activity were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Fluorescence Derivatisation for Biological Assays
2-Amino-3-(5-hydroxypentylamino)propanoic acid has been explored for its potential in enhancing fluorescence derivatization techniques. Researchers have coupled similar amino acids with fluorescent derivatising agents to create derivatives that exhibit strong fluorescence, useful in biological assays. This approach enables the visualization of amino acids in complex biological systems, aiding in the study of biochemical processes at a molecular level (Frade et al., 2007).
Beta-Adrenoceptor Stimulant Properties
Another research domain involves the synthesis of amino-substituted propanols, closely related to 2-Amino-3-(5-hydroxypentylamino)propanoic acid, for testing as beta-adrenoceptor stimulants. These compounds have shown promise in cardiac stimulant applications, suggesting a potential pathway for the development of novel cardiovascular drugs (Barlow et al., 1981).
Antibacterial and Antiprotozoal Activities
Compounds structurally related to 2-Amino-3-(5-hydroxypentylamino)propanoic acid have been synthesized and evaluated for their antibacterial and antiprotozoal activities. This signifies the potential of such amino derivatives in contributing to the development of new therapeutic agents against infectious diseases (Gondela & Walczak, 2010).
Synthesis of Constituent Amino Acids in Toxins
The synthesis and resolution of amino acids similar to 2-Amino-3-(5-hydroxypentylamino)propanoic acid have been crucial in understanding the structure and function of AM-toxins. These studies provide insights into the biosynthesis and molecular action of toxins produced by pathogens, offering pathways to develop strategies for crop protection (Shimohigashi et al., 1976).
Antimalarial Activity
Research on derivatives closely related to 2-Amino-3-(5-hydroxypentylamino)propanoic acid has led to the discovery of compounds with significant antimalarial activity. These findings underscore the potential of amino acid derivatives in creating effective treatments against malaria, a major global health challenge (Werbel et al., 1986).
Electrochemical Fluorination
Electrochemical fluorination of amino alcohols, including those structurally related to 2-Amino-3-(5-hydroxypentylamino)propanoic acid, demonstrates the potential for synthesizing fluorinated derivatives. These compounds have applications in various industries, including pharmaceuticals and agrochemicals (Takashi et al., 1999).
Stability in CO2 Capture Technologies
The stability of amino solutions, including those related to 2-Amino-3-(5-hydroxypentylamino)propanoic acid, under thermal and oxidative conditions has been studied in the context of CO2 capture technologies. Such research is pivotal for developing efficient and sustainable methods for industrial CO2 sequestration (Bougie & Iliuta, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-3-(5-hydroxypentylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c9-7(8(12)13)6-10-4-2-1-3-5-11/h7,10-11H,1-6,9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEQNWYTUIIVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(C(=O)O)N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(5-hydroxypentylamino)propanoic acid | |
CAS RN |
1697792-75-8 |
Source


|
| Record name | 2-amino-3-[(5-hydroxypentyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)

![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)
![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)
![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)
